molecular formula C22H22I2N2 B14318738 2,2'-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide CAS No. 113115-38-1

2,2'-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide

Cat. No.: B14318738
CAS No.: 113115-38-1
M. Wt: 568.2 g/mol
InChI Key: LNWKNQBQDKCCBZ-UHFFFAOYSA-L
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Description

2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is a compound that features two isoquinoline units connected by a butane chain and is paired with diiodide counterions Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline, with the nitrogen atom located at the second position of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide typically involves the quaternization of isoquinoline with 1,4-dibromobutane, followed by ion exchange with potassium iodide to replace the bromide ions with iodide ions. The reaction is generally carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide can undergo various types of chemical reactions, including:

    Oxidation: The isoquinoline units can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The iodide ions can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halide exchange reactions can be carried out using potassium chloride or sodium bromide in an appropriate solvent.

Major Products

    Oxidation: Isoquinoline N-oxides.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Corresponding halide salts (e.g., 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) dichloride).

Scientific Research Applications

2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline units can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Butane-1,4-diyl)diisoquinolinium tetrachloridozincate (II): Similar structure but with zinc coordination.

    2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Contains benzimidazole units instead of isoquinoline.

    2,2’-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine: Features piperazine and pyrimidine units.

Uniqueness

2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is unique due to its specific combination of isoquinoline units and iodide counterions, which confer distinct chemical and biological properties

Properties

CAS No.

113115-38-1

Molecular Formula

C22H22I2N2

Molecular Weight

568.2 g/mol

IUPAC Name

2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;diiodide

InChI

InChI=1S/C22H22N2.2HI/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2

InChI Key

LNWKNQBQDKCCBZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-]

Origin of Product

United States

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